2-Methylnaphthalene

Description

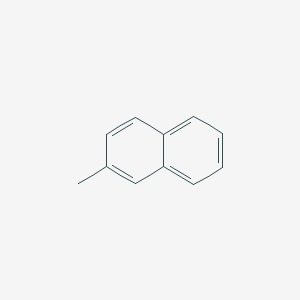

Structure

3D Structure

Propriétés

IUPAC Name |

2-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMMUPPBPVKWKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020878 | |

| Record name | 2-Methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methylnaphthalene is a white crystalline solid. (NTP, 1992), Liquid, Crystals; [ACGIH], CRYSTALS., White crystalline solid. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/540 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

466 to 468 °F at 760 mmHg (NTP, 1992), 241.1 °C, 241 °C, 466-468 °F | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/540 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

208 °F (NTP, 1992), 98 °C (208.4 °F) Closed cup, 208 °F | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/540 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 24.6 mg/L at 25 °C, Miscible with alcohol and ether, Solubility in water, g/100ml at 25 °C: 0.003 | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.0058 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0058 at 20 °C/4 °C, Relative density (water = 1): 1.00, 1.0058 | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/540 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.05 [mmHg], 0.055 mm Hg at 25 °C, Vapor pressure, Pa at °C: 9 | |

| Record name | 2-Methylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Monoclinic crystals from alcohol, Solid or crystalline | |

CAS No. |

91-57-6, 7419-61-6 | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthylmethyl radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007419616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8MCX3C16H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/540 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

94.3 °F (NTP, 1992), 34.6 °C, 35 °C, 94.3 °F | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/540 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylnaphthalene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene (B1677914) ring system substituted with a methyl group. It is a compound of significant interest in various fields of chemical and toxicological research. Naturally occurring as a component of coal tar and crude oil, it also serves as a precursor in the synthesis of various organic compounds, including dyes and vitamin K analogs.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, metabolism, and toxicity of this compound, with a focus on experimental methodologies relevant to researchers in the chemical and biomedical sciences.

Chemical Structure and Identification

This compound is characterized by a bicyclic aromatic system with a methyl group at the C2 position of the naphthalene core.

Structure:

Key Identifiers:

| Identifier | Value |

| CAS Number | 91-57-6 |

| Molecular Formula | C₁₁H₁₀ |

| Synonyms | β-Methylnaphthalene |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, application, and analysis.

| Property | Value | Reference |

| Molecular Weight | 142.2 g/mol | [3] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 34-36 °C | [2] |

| Boiling Point | 241-242 °C | [2] |

| Density | 1.0058 g/cm³ | [3] |

| Solubility in Water | Insoluble | [2] |

| Solubility in Organic Solvents | Soluble in alcohol and ether | [2] |

| Flash Point | 208 °F (97.8 °C) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. Key spectral data are summarized below.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Provides information on the chemical environment of the hydrogen atoms in the molecule. |

| ¹³C NMR | Reveals the number and types of carbon atoms present. |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is observed at m/z 142. |

Experimental Protocol: NMR Sample Preparation and Analysis

A general protocol for preparing and analyzing a sample of this compound using NMR spectroscopy is as follows:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is at least 4 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

For ¹³C NMR, use a larger sample size (around 50 mg) and acquire the spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons and carbons in the this compound molecule.

-

Synthesis of this compound

Several methods are employed for the synthesis of this compound, with the most common being Friedel-Crafts alkylation of naphthalene and isomerization of 1-methylnaphthalene (B46632).

Experimental Protocol: Synthesis via Isomerization of 1-Methylnaphthalene

This protocol describes a general procedure for the isomerization of 1-methylnaphthalene to this compound using a solid acid catalyst, such as a zeolite.

-

Catalyst Preparation (if required):

-

Activate the zeolite catalyst by heating it under a stream of inert gas (e.g., nitrogen) at a high temperature (e.g., 500 °C) for several hours to remove any adsorbed water.

-

-

Reaction Setup:

-

Set up a fixed-bed reactor system consisting of a tube furnace, a quartz or stainless steel reactor tube, a feed delivery system (e.g., a syringe pump), and a product collection system.

-

Pack the reactor tube with a known amount of the activated zeolite catalyst.

-

-

Isomerization Reaction:

-

Heat the reactor to the desired reaction temperature (e.g., 300-450 °C) under a continuous flow of an inert carrier gas (e.g., nitrogen).

-

Introduce 1-methylnaphthalene into the reactor at a controlled flow rate using the syringe pump.

-

The vaporized 1-methylnaphthalene passes over the catalyst bed, where it undergoes isomerization to this compound.

-

-

Product Collection and Analysis:

-

Condense the product stream leaving the reactor in a cold trap.

-

Analyze the collected liquid product using gas chromatography (GC) or GC-mass spectrometry (GC-MS) to determine the conversion of 1-methylnaphthalene and the selectivity to this compound.

-

-

Purification:

-

The product mixture, containing unreacted 1-methylnaphthalene and this compound, can be purified by fractional distillation or crystallization to isolate the this compound.

-

Metabolic Pathways

The metabolism of this compound has been studied in various organisms and can proceed through both aerobic and anaerobic pathways. Understanding these pathways is crucial for assessing its toxicological profile and environmental fate.

Aerobic Metabolic Pathway

Under aerobic conditions, the metabolism of this compound is primarily initiated by cytochrome P450 monooxygenases. The methyl group can be oxidized to form 2-hydroxymethylnaphthalene, which can be further oxidized to 2-naphthoic acid. Alternatively, the aromatic ring can be dihydroxylated to form dihydrodiols, which can then be converted to catechols and subsequently undergo ring cleavage.

References

An In-Depth Technical Guide to the Synthesis of 2-Methylnaphthalene from Coal Tar

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methylnaphthalene from coal tar, a critical intermediate in the production of various fine chemicals, including vitamin K analogues and high-performance polymers. This document details the core processes, from the initial fractional distillation of crude coal tar to the isomerization of methylnaphthalene isomers and final purification, presenting quantitative data, experimental protocols, and process visualizations to aid in research and development.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) of significant industrial interest. While present in coal tar, its direct isolation is complicated by the presence of its isomer, 1-methylnaphthalene (B46632), which often exists in higher concentrations and possesses similar physical properties, making separation by conventional distillation challenging.[1] This guide outlines a multi-step process for the efficient synthesis and isolation of high-purity this compound, focusing on the key stages of fractional distillation, catalytic isomerization, and crystallization.

Process Overview: From Coal Tar to High-Purity this compound

The overall process for obtaining this compound from coal tar can be logically divided into three primary stages. The initial step involves the fractional distillation of crude coal tar to isolate the methylnaphthalene-rich fraction. Due to the higher abundance of 1-methylnaphthalene, a subsequent isomerization step is crucial to convert the 1-isomer into the desired 2-isomer. Finally, purification techniques, primarily crystallization, are employed to isolate this compound in high purity.

Stage 1: Fractional Distillation of Coal Tar

The initial step in isolating methylnaphthalenes is the fractional distillation of crude coal tar. Coal tar is a complex mixture of hundreds of chemical compounds, and its composition can vary depending on the coal source and carbonization process.[2] Fractional distillation separates this mixture into various fractions based on their boiling points.

Experimental Protocol: Fractional Distillation

A multi-stage distillation process is typically employed to separate the different fractions of coal tar. The process begins with dehydration to remove water, followed by distillation in a series of columns.

-

Dehydration: Crude coal tar is heated to remove water and low-boiling components.

-

First Fractionation: The dehydrated tar is fed into a primary distillation column. The fractions are separated based on their boiling ranges.

-

Naphthalene (B1677914) Oil Fraction Collection: The fraction containing naphthalene and methylnaphthalenes, often referred to as naphthalene oil or middle oil, is collected.

Data Presentation: Coal Tar Distillation Fractions

The following table summarizes the typical fractions obtained from the distillation of high-temperature coal tar and their approximate boiling ranges.

| Fraction Name | Boiling Point Range (°C) | Key Components |

| Light Oil | 80 - 170 | Benzene, Toluene, Xylenes |

| Carbolic Oil (Middle Oil) | 170 - 230 | Phenols, Cresols, Naphthalene |

| Naphthalene Oil | 230 - 255 | Naphthalene, 1-Methylnaphthalene, this compound |

| Anthracene Oil | 270 - 360 | Anthracene, Phenanthrene, Carbazole |

| Pitch | >360 | Complex polycyclic aromatic hydrocarbons |

Data compiled from various sources.[2][3]

A more detailed analysis of a typical naphthalene oil fraction reveals the relative abundance of naphthalene and its methylated derivatives.

| Component | Concentration (wt%) |

| Naphthalene | ~50 |

| 1-Methylnaphthalene | > this compound |

| This compound | Present |

| Other Aromatics | Variable |

Typical composition of a naphthalene oil fraction before further processing.[1]

Stage 2: Catalytic Isomerization of 1-Methylnaphthalene

Due to the higher concentration of 1-methylnaphthalene in the distilled fraction, a crucial step to maximize the yield of this compound is the catalytic isomerization of the 1-isomer. This process is typically carried out using solid acid catalysts, such as zeolites.

Experimental Protocol: Isomerization over Modified HBEA Zeolite

The following protocol is based on a study by Sun et al. (2018) for the isomerization of 1-methylnaphthalene over a mixed-acid-treated HBEA zeolite catalyst.[4]

-

Catalyst Preparation (Mix-HBEA):

-

Activate parent HBEA zeolite at 823 K (heating rate of 2 K/min) for 5 hours.

-

Impregnate the activated HBEA zeolite in a 0.1 mol/L solution of mixed hydrochloric and oxalic acids (1:1 molar ratio) at 343 K for 1 hour.

-

Filter, wash, and dry the sample.

-

Calcine the dried sample at 823 K (heating rate of 2 K/min) for 4 hours.

-

-

Isomerization Reaction:

-

The isomerization is performed in a fixed-bed reactor.

-

A feed of 1-methylnaphthalene (>98% purity) is introduced into the reactor.

-

The reaction is carried out at a temperature of 623 K.

-

The Weight Hourly Space Velocity (WHSV) is maintained at 1.3 h⁻¹.

-

A carrier gas (e.g., nitrogen) is used with a flow rate of 20 mL/min.

-

Data Presentation: Isomerization Performance

The performance of the Mix-HBEA catalyst in the isomerization of 1-methylnaphthalene is summarized below.

| Parameter | Value |

| Reaction Temperature | 623 K |

| This compound Yield | 65.84% |

| Catalyst Deactivation Rate | 0.003 h⁻¹ |

Data from Sun et al. (2018).[4]

Stage 3: Purification of this compound by Crystallization

Following the isomerization step, the product is a mixture containing this compound, unreacted 1-methylnaphthalene, and minor byproducts. A two-stage crystallization process can be employed to effectively separate and purify the this compound.

Experimental Protocol: Two-Stage Crystallization

The following protocol for a two-stage crystallization is adapted from Sun et al. (2018).[4]

-

First Stage Crystallization:

-

Cool the isomerized mixture to a crystallization temperature of 261 K.

-

Maintain this temperature for a crystallization time of 5 hours.

-

Filter the resulting crystals for a duration of 20 minutes to separate the solid this compound from the mother liquor.

-

-

Second Stage Crystallization:

-

The crystals obtained from the first stage are subjected to a second crystallization under the same conditions (261 K for 5 hours, followed by 20 minutes of filtration) to further enhance the purity of the this compound.

-

Data Presentation: Crystallization Efficiency

The efficiency of the two-stage crystallization process is detailed in the following table.

| Parameter | First Stage | Second Stage (Overall) |

| Crystallization Temperature | 261 K | 261 K |

| Crystallization Time | 5 h | 5 h |

| Filtration Time | 20 min | 20 min |

| This compound Purity | - | 96.67% |

| This compound Yield | - | 87.48% |

Data from Sun et al. (2018).[4]

Conclusion

The synthesis of high-purity this compound from coal tar is a multi-faceted process that combines traditional chemical engineering principles with modern catalytic science. While fractional distillation provides a primary methylnaphthalene-rich stream, the key to an efficient process lies in the catalytic isomerization of the more abundant 1-methylnaphthalene to the desired this compound. Subsequent purification by crystallization allows for the isolation of this compound in high purity. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the field to develop and optimize processes for the production of this valuable chemical intermediate.

References

An In-depth Technical Guide to the Friedel-Crafts Alkylation for 2-Methylnaphthalene Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylnaphthalene (2-MN) is a crucial intermediate in the synthesis of fine chemicals, pharmaceuticals, and advanced polymers such as poly(ethylene 2,6-naphthalate) (PEN). This technical guide provides a comprehensive overview of the synthesis of this compound via Friedel-Crafts alkylation and related isomerization pathways. It delves into the reaction mechanisms, catalytic systems, and experimental protocols, with a focus on shape-selective catalysis using zeolites. Quantitative data from various studies are summarized for comparative analysis, and key reaction pathways and workflows are visualized to facilitate understanding.

Introduction

The selective synthesis of this compound presents a significant challenge due to the formation of multiple isomers during the alkylation of naphthalene (B1677914). The thermodynamically favored product is often the 1-isomer (α-methylnaphthalene), while the kinetically favored product can vary depending on the reaction conditions. However, the 2-isomer (β-methylnaphthalene) is frequently the more desired product for specific industrial applications. This guide explores the methodologies developed to enhance the selective production of this compound, primarily focusing on shape-selective Friedel-Crafts alkylation over heterogeneous catalysts and the isomerization of 1-methylnaphthalene (B46632).

Reaction Pathways and Mechanisms

The synthesis of this compound can be broadly categorized into two main routes: the direct alkylation of naphthalene and the isomerization of 1-methylnaphthalene.

Direct Alkylation of Naphthalene

The direct alkylation of naphthalene with an alkylating agent, such as methanol (B129727), is a common approach. The reaction proceeds via an electrophilic aromatic substitution mechanism, catalyzed by an acid catalyst. The regioselectivity of this reaction is highly dependent on the catalyst and reaction conditions.

Computational studies on H-ZSM-5 zeolites have proposed two potential mechanisms for the methylation of this compound: a stepwise and a concerted pathway. The stepwise path, which involves the dehydration of methanol to a methoxide (B1231860) intermediate, is considered kinetically favored.[1][2]

Isomerization of 1-Methylnaphthalene

Given that the direct alkylation of naphthalene often yields a mixture of 1- and this compound, the isomerization of the undesired 1-isomer to the desired 2-isomer is a viable and important strategy. This process is typically carried out over acidic catalysts, such as modified HBEA zeolites.[3][4]

Catalytic Systems

The choice of catalyst is paramount in achieving high selectivity for this compound. While traditional Friedel-Crafts catalysts like AlCl₃ can be used, they often lead to a mixture of products and pose environmental and handling challenges.[5] Modern approaches heavily rely on shape-selective zeolite catalysts.

Zeolite Catalysts

Zeolites are microporous crystalline aluminosilicates with well-defined pore structures. This structural feature allows them to act as shape-selective catalysts, favoring the formation of isomers that can diffuse through their channels. For the synthesis of this compound, medium- and large-pore zeolites are commonly employed.

-

H-ZSM-5: This medium-pore zeolite is frequently used for the methylation of naphthalene and this compound.[6][7] Its pore structure sterically hinders the formation of bulkier isomers, thereby enhancing the selectivity towards the more linear 2,6-dimethylnaphthalene (B47086) when starting from this compound.[1][2]

-

HBEA (Beta Zeolite): This large-pore zeolite has shown high activity in the isomerization of 1-methylnaphthalene to this compound.[3][4] Modification of HBEA zeolites, for instance with Zirconium, can significantly enhance the conversion of this compound and the selectivity to 2,6-DMN.[7]

-

MCM-22: This zeolite has been investigated for the alkylation of this compound with methanol. However, it can suffer from deactivation due to carbon deposition.[8]

-

Y Zeolites: Modified Y zeolites have been shown to be effective for the isomerization of 1-methylnaphthalene, exhibiting good durability.[9]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the synthesis of this compound and related reactions.

Table 1: Isomerization of 1-Methylnaphthalene to this compound

| Catalyst | Temperature (°C) | 1-MN Conversion (%) | 2-MN Selectivity (%) | 2-MN Yield (%) | Reference |

| Mix-HBEA | 300 | 69.37 | 96.73 | 67.10 | [4][10] |

| Mix-HBEA | 352 | 71.98 | 91.46 | 65.84 | [3][4] |

Table 2: Alkylation of this compound with Methanol

| Catalyst | Temperature (°C) | 2-MN Conversion (%) | 2,6-DMN Selectivity (%) | 2,6/2,7-DMN Ratio | Reference | | :--- | :--- | :--- | :--- | :--- | | H-ZSM-5 | 400 | 19 | - | 60% 2,6/2,7-DMN |[6] | | Zr-modified Beta | - | 81 | 20 | 2.6 |[7] | | MCM-22 (low S, N feed) | 350 | 49 (initial) | - | - |[8] | | MCM-22 (high S, N feed) | 350 | 10 (initial) | - | - |[8] |

Table 3: Transalkylation of C₁₀ Aromatics with this compound

| Catalyst | 2-MN Conversion (%) | DMN Selectivity (%) | Reference |

| SiO₂-Cu-HMOR | >73.78 | >85.98 | [11] |

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. The following are generalized procedures based on the cited literature.

Catalyst Preparation (Example: Acid-Treated HBEA Zeolite)

-

The parent HBEA zeolite is activated by calcination at 823 K (heating rate of 2 K/min) for 5 hours.[4]

-

The activated zeolite is then impregnated in a 0.1 mol/L solution of mixed hydrochloric and oxalic acids (1:1 ratio) at 343 K for 1 hour for dealumination.[4]

-

The treated zeolite is filtered, washed, and dried before use.

General Procedure for 1-Methylnaphthalene Isomerization

A fixed-bed reactor is typically used for this continuous process.

-

The fixed-bed reactor is loaded with the prepared catalyst (e.g., Mix-HBEA).[3][4]

-

The catalyst is activated in situ under a flow of an inert gas at high temperature.

-

The 1-methylnaphthalene feed is introduced into the reactor using a high-pressure pump at a specific weight hourly space velocity (WHSV).[10]

-

The reaction is carried out at a specific temperature (e.g., 573-623 K) and pressure.[3][4]

-

The product stream is cooled, condensed, and collected.

-

The composition of the product mixture is analyzed using gas chromatography (GC).[5]

General Procedure for Alkylation of Naphthalene/2-Methylnaphthalene

-

The reactor setup is similar to the isomerization process.

-

A mixture of the naphthalene substrate and the alkylating agent (e.g., methanol) is prepared at a specific molar ratio.[8]

-

The reactant mixture is fed into the reactor containing the activated catalyst (e.g., H-ZSM-5).

-

The reaction is conducted under defined conditions of temperature, pressure, and space velocity.[8][12]

-

Products are collected and analyzed as described for the isomerization reaction.

Conclusion

The synthesis of this compound with high selectivity is achievable through careful selection of catalysts and optimization of reaction conditions. Shape-selective zeolites, such as H-ZSM-5 and modified HBEA, have demonstrated significant potential in directing the alkylation and isomerization reactions towards the desired 2-isomer. For researchers and professionals in drug development and materials science, understanding the interplay between catalyst structure, reaction mechanism, and process parameters is key to developing efficient and sustainable synthetic routes to this compound and its derivatives. Future research may focus on the development of novel catalysts with enhanced stability and selectivity, as well as the optimization of reaction conditions to minimize byproduct formation and catalyst deactivation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pure.psu.edu [pure.psu.edu]

- 3. journal.bcrec.id [journal.bcrec.id]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 8. Deactivation Mechanism of this compound and Methanol Alkylation Catalyzed by MCM-22 Zeolites [syxbsyjg.com]

- 9. EP0475450A1 - Process for producing this compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. High-efficiency transalkylation of C10 aromatics with this compound over shape-selective SiO2-Cu-HMOR with nanoneedle crystals - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. CN102001907A - Method for synthetizing 2,6-dimethylnaphthalene with methanol, C10 arene and this compound through alkylation - Google Patents [patents.google.com]

An In-depth Technical Guide to the Isomerization of 1-Methylnaphthalene to 2-Methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isomerization of 1-methylnaphthalene (B46632) to its more industrially valuable isomer, 2-methylnaphthalene, is a critical process in the chemical industry. This compound serves as a key intermediate in the synthesis of various fine chemicals, including vitamin K analogues and the high-performance polymer polyethylene (B3416737) naphthalate (PEN). This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and catalytic systems involved in this important transformation. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who are engaged in or exploring the applications of methylnaphthalenes.

Introduction

1-Methylnaphthalene and this compound are structural isomers that are often found together in industrial streams derived from coal tar and petroleum refining. The selective conversion of the less desirable 1-isomer to the 2-isomer is a topic of significant academic and industrial research. This conversion is typically achieved through catalytic isomerization, a process that involves the rearrangement of the methyl group on the naphthalene (B1677914) ring system. The choice of catalyst and reaction conditions plays a pivotal role in achieving high yields and selectivity for this compound while minimizing unwanted side reactions such as disproportionation and cracking.

This guide will delve into the mechanistic aspects of the isomerization reaction, provide detailed experimental protocols, present a comparative analysis of various catalytic systems through tabulated data, and visualize key processes using workflow and pathway diagrams.

Reaction Mechanism and Thermodynamics

The isomerization of 1-methylnaphthalene to this compound is believed to proceed via a carbocationic intermediate on the surface of an acid catalyst. The generally accepted mechanism involves a 1,2-hydride shift, which facilitates the migration of the methyl group.

Computational studies, particularly using ab initio and machine learning-based molecular dynamics simulations, have provided deeper insights into the reaction network. These studies suggest that the methyl transfer process is the most feasible pathway and represents the rate-limiting step in the isomerization. Interestingly, it has been proposed that the more stable Wheland intermediate may not be directly involved in the predominant reaction pathway.[1][2]

From a thermodynamic standpoint, the isomerization is a reversible reaction, and the equilibrium between the two isomers is temperature-dependent.

Catalytic Systems

A variety of solid acid catalysts have been investigated for the isomerization of 1-methylnaphthalene. Zeolites, with their well-defined pore structures and tunable acidity, have emerged as the most promising catalysts for this transformation.

Zeolite Catalysts

Zeolites such as HBEA, Beta, and Y-zeolite have been extensively studied.[3][4] The catalytic performance is influenced by factors such as the zeolite's framework topology, acid site density, and the balance between Brønsted and Lewis acidity.

Modifications to zeolites, such as treatment with mixed inorganic and organic acids, have been shown to enhance their catalytic activity and stability. For instance, treating HBEA zeolite with a mixture of hydrochloric and oxalic acids can improve the selectivity towards this compound by altering the acid site distribution.[3][5]

Catalyst Deactivation

A common challenge in zeolite-catalyzed reactions is deactivation due to coke formation. The nature of the coke can become more aromatic with increasing time on stream.[6] Catalyst regeneration can often be achieved by calcination (coke-burning) in air.[7]

Experimental Protocols

This section provides a detailed methodology for the isomerization of 1-methylnaphthalene using a modified HBEA zeolite catalyst in a fixed-bed reactor, followed by a crystallization process for product purification.

Catalyst Preparation: Mixed Acids-Treated HBEA Zeolite

-

Activation of Parent HBEA Zeolite: The parent HBEA zeolite is activated by calcination at 823 K with a heating rate of 2 K/min for 5 hours.[3][4]

-

Dealumination: The activated HBEA zeolite is impregnated into a 0.1 mol/L solution of mixed hydrochloric and oxalic acids (with a 1:1 molar ratio) at 343 K for 1 hour.[3][4]

-

Washing and Drying: The treated zeolite is then filtered, washed thoroughly with deionized water until the filtrate is neutral, and dried in an oven.

-

Final Calcination: The dried catalyst is calcined at 823 K with a heating rate of 2 K/min for 4 hours to yield the mixed acids-treated HBEA (Mix-HBEA) catalyst.[3][4]

Isomerization Reaction in a Fixed-Bed Reactor

-

Reactor Setup: The isomerization is carried out in a continuous-flow fixed-bed micro-reactor. A typical setup consists of a stainless steel tube reactor housed in a furnace.[5]

-

Catalyst Loading: A specific amount of the prepared Mix-HBEA catalyst (e.g., 1 gram) is mixed with an inert material like quartz sand (e.g., 10 grams) and packed into the reactor.[5]

-

Catalyst Activation (In-situ): Before the reaction, the catalyst is activated in-situ by heating under a flow of an inert gas, such as nitrogen (e.g., 100 ml/min), at a specific temperature (e.g., 300 °C) for a set duration (e.g., 3 hours).[5]

-

Reaction Execution: After activation, the reactor is cooled to the desired reaction temperature (e.g., 573 K or 623 K). The feed, consisting of 1-methylnaphthalene (often dissolved in a solvent like benzene), is then pumped into the reactor at a specific weight hourly space velocity (WHSV). The reaction can be carried out in either the vapor or liquid phase, with the liquid phase generally showing better catalyst stability.[5][6]

-

Product Collection and Analysis: The effluent from the reactor is cooled and collected. The product mixture is then analyzed to determine the conversion of 1-methylnaphthalene and the selectivity for this compound and other byproducts.

Product Analysis: Gas Chromatography (GC)

The composition of the reaction products is typically determined using a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., SE-30).[3] This allows for the quantification of 1-methylnaphthalene, this compound, naphthalene, and dimethylnaphthalenes.

Product Purification: Crystallization

Due to the small difference in boiling points but a significant difference in melting points between 1-methylnaphthalene and this compound, crystallization is an effective method for purification.[3]

-

Cooling Crystallization: The product mixture from the isomerization reaction is cooled to a specific temperature (e.g., 261 K) for a set duration (e.g., 180 minutes) to induce the crystallization of this compound.[3]

-

Filtration: The solid this compound crystals are then separated from the liquid phase (rich in 1-methylnaphthalene) by filtration.

-

Two-Fold Crystallization: For higher purity, a two-step crystallization process can be employed.[3]

Data Presentation

The following tables summarize key quantitative data from various studies on the isomerization of 1-methylnaphthalene.

Table 1: Performance of Mixed Acids-Treated HBEA (Mix-HBEA) Catalyst [3][5]

| Reaction Temperature (K) | 1-MN Conversion (%) | 2-MN Selectivity (%) | 2-MN Yield (%) |

| 573 | 69.37 | 96.73 | 67.10 |

| 623 | 71.98 | 91.46 | 65.84 |

Table 2: Purity and Yield from Crystallization of Isomerization Product [3]

| Crystallization Step | 2-MN Purity (%) | 2-MN Yield (%) |

| First Crystallization | 90.15 | 92.34 |

| Second Crystallization | 96.67 | 87.48 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from catalyst preparation to product purification.

Caption: Experimental workflow for 1-MN isomerization.

Proposed Reaction Pathway

This diagram illustrates a simplified proposed reaction pathway for the acid-catalyzed isomerization of 1-methylnaphthalene.

Caption: Proposed 1-MN isomerization pathway.

Conclusion

The catalytic isomerization of 1-methylnaphthalene to this compound is a well-established yet continuously evolving field of study. Zeolite-based catalysts, particularly modified HBEA, have demonstrated high efficacy for this transformation. A thorough understanding of the reaction mechanism, coupled with optimized experimental protocols for both the reaction and subsequent product purification, is essential for achieving high yields of the desired this compound isomer. This guide provides a foundational understanding and practical framework for researchers and professionals working in this area. Future research may focus on the development of even more stable and selective catalysts, as well as the exploration of novel, more sustainable reaction media and conditions.

References

- 1. Naphthalene, 1-methyl- [webbook.nist.gov]

- 2. Naphthalene, 1-methyl- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. journal.bcrec.id [journal.bcrec.id]

- 5. Study of the zeolite-catalyzed isomerization of 1-methylnaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. srd.nist.gov [srd.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Natural Sources and Occurrence of 2-Methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, environmental occurrence, and analytical methodologies for the polycyclic aromatic hydrocarbon (PAH), 2-methylnaphthalene. Intended for a scientific audience, this document consolidates quantitative data, details experimental protocols, and visualizes key pathways and workflows to serve as a vital resource for research and development in related fields.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon consisting of a naphthalene (B1677914) core substituted with a single methyl group. It is a naturally occurring compound, primarily associated with the geochemical formation of fossil fuels.[1][2] Its presence in the environment is widespread, stemming from both natural and anthropogenic sources.[3] As a member of the PAH family, this compound is of significant interest to researchers due to its persistence in the environment and its potential toxicological implications. This guide focuses on its origins in nature and its distribution across various environmental matrices.

Natural Sources and Geochemical Formation

The primary natural reservoirs of this compound are fossil fuels, namely crude oil and coal.[1][4] Its formation is intrinsically linked to the geological processes that convert sedimentary organic matter into these energy resources over millions of years.

Geochemical Formation Pathway

The biosynthesis of this compound is not a direct enzymatic process in the way that many natural products are formed. Instead, its origins lie in the diagenesis and catagenesis of organic matter. The precursors are typically biogenic molecules such as terpenoids from terrestrial plants.[5] Through burial, compaction, and heating, this organic matter transforms into kerogen, a complex macromolecular substance. Further thermal maturation of kerogen leads to the cleavage of chemical bonds and the rearrangement of molecular structures, a process known as thermal cracking. This results in the formation of a complex mixture of hydrocarbons, including various PAHs and their alkylated derivatives.[5] The distribution and isomerization of alkylnaphthalenes, including the ratio of 1-methylnaphthalene (B46632) to this compound, can serve as indicators of the thermal maturity of crude oil and source rocks.[6]

Occurrence in Fossil Fuels

This compound is a significant component of crude oil and coal tar.[1] Coal tar, a byproduct of the coking of coal, is a particularly rich source.[7] Creosote, a distillation product of coal tar, also contains substantial amounts of this compound and is widely used as a wood preservative.[8] The concentration of this compound in these sources can vary considerably depending on the origin and thermal history of the fossil fuel.

Occurrence in the Environment and Biota

Beyond its primary sources, this compound is found in various environmental compartments due to both natural seepage of fossil fuels and, more significantly, anthropogenic activities such as the combustion of fossil fuels and wood.[3]

Environmental Matrices

Air: this compound is released into the atmosphere through volcanic activity and forest fires, as well as from industrial emissions, vehicle exhaust, and tobacco smoke.[3][9][10] It can exist in the vapor phase or adsorbed to particulate matter.[2]

Water: Surface and groundwater can become contaminated with this compound through atmospheric deposition, industrial effluents, oil spills, and leaching from contaminated sites such as those treated with creosote.[11]

Soil and Sediment: Soil and sediment act as sinks for this compound, which adsorbs to organic matter.[1] Contamination can result from oil spills, industrial activities, and the use of creosote-treated wood.[12]

Biota

While not a primary product of plant metabolism, trace amounts of naphthalene derivatives have been reported in some plant species and fungi, suggesting potential, though not fully elucidated, biosynthetic pathways.[13][14] For instance, some fungi are known to produce naphthalene derivatives through the polyketide pathway.[14] However, the presence of this compound in most biota is more commonly a result of bioaccumulation from environmental exposure.

Quantitative Data on Occurrence

The concentration of this compound varies widely depending on the source and environmental matrix. The following tables summarize reported concentrations from various studies.

Table 1: Concentration of this compound in Fossil Fuels and Related Products

| Source/Product | Concentration Range | Reference(s) |

| Coal Tar Creosote | 1.2 - 12.0 wt% | [8] |

| Crude Oil | Varies, can be a major aromatic component | [11] |

| Coal Tar Pitch | Identified as a component | [7] |

Table 2: Concentration of this compound in Environmental Media

| Matrix | Concentration Range | Notes | Reference(s) |

| Outdoor Air | 0.000574 - 0.132 ppbv | Higher in urban and industrial areas | [15] |

| Indoor Air | Generally low, but elevated by smoking | - | [9] |

| Surface Water | 0.00054 - 0.2 ppb | - | [15] |

| Groundwater | 36.1 - 431 ppb | Higher at contaminated sites | [15] |

| Soil | 1.3 - 11,500 ppb | Higher at contaminated sites | [12][15] |

| Sediment | - | Acts as a sink for PAHs | [1] |

Experimental Protocols for Analysis

The standard method for the analysis of this compound in environmental samples is gas chromatography coupled with mass spectrometry (GC/MS), as outlined in U.S. EPA Method 8270D for semivolatile organic compounds.[16][17]

Sample Preparation

Effective extraction and cleanup are critical for accurate quantification of this compound due to the complexity of environmental matrices.

5.1.1. Extraction

-

Soils and Sediments: Soxhlet extraction is a common technique. A representative sample (e.g., 10-20 g) is mixed with a drying agent like anhydrous sodium sulfate (B86663) and extracted with a 1:1 mixture of dichloromethane (B109758) and acetone (B3395972) for 16-24 hours.[17] Accelerated Solvent Extraction (ASE) is a more rapid alternative.

-

Water: Liquid-liquid extraction is typically used. A water sample (e.g., 1 L) is acidified and extracted multiple times with dichloromethane. The organic phases are then combined.

-

Crude Oil and Petroleum Products: The sample is first dissolved in a non-polar solvent like iso-octane/cyclohexane.[18] This is often followed by a cleanup step to remove interfering hydrocarbons.

5.1.2. Cleanup

-

For complex matrices like soil extracts or oil samples, a cleanup step is necessary to remove co-extracted interfering compounds. This is often achieved using column chromatography with adsorbents such as silica (B1680970) gel or alumina.[17] The sample extract is passed through the column, and different fractions are eluted with solvents of increasing polarity. The fraction containing the PAHs is collected for analysis. Size-exclusion chromatography can also be employed for high-boiling petroleum products.[19]

Instrumental Analysis (GC/MS)

5.2.1. Gas Chromatography Conditions

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID with a 0.25 µm film thickness, is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Injector: Splitless injection is common for trace analysis. Injector temperature is typically set around 250-280°C.

-

Oven Temperature Program: A temperature program is used to separate the compounds. A typical program might start at 40-60°C, hold for a few minutes, then ramp up to 300-320°C at a rate of 10-15°C/min.

5.2.2. Mass Spectrometry Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) is often used. Key ions for this compound are m/z 142 (molecular ion, M+), 141, and 115.

-

Source Temperature: Typically 230-280°C.

-

Quadrupole Temperature: Around 150°C.

5.2.3. Quantification

-

Quantification is performed using an internal standard method. Deuterated PAHs (e.g., naphthalene-d8, acenaphthene-d10) are added to the sample before extraction. A multi-point calibration curve is generated using standards containing known concentrations of this compound and the internal standards. The response factor of this compound relative to the internal standard is used to calculate its concentration in the sample.

Conclusion

This compound is a naturally occurring polycyclic aromatic hydrocarbon with significant presence in fossil fuels and, consequently, in the broader environment. Its formation is a result of complex geochemical processes acting on ancient organic matter. Understanding the sources, occurrence, and analytical methods for this compound is crucial for environmental monitoring, toxicological studies, and for professionals in the drug development field who may encounter this compound as a potential impurity or environmental contaminant. The data and protocols presented in this guide offer a foundational resource for scientists and researchers working with this and other related polycyclic aromatic hydrocarbons.

References

- 1. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 2. researchgate.net [researchgate.net]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Table 4-8, Identity of PAH Components of Coal Tar Pitcha - Toxicological Profile for Creosote - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Table 4-6, Some Constituents and Weight Percentage of Eight Coal Tar Creosote Mixtures - Toxicological Profile for Creosote - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. This compound | C11H10 | CID 7055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Table 5-5, Summary of Environmental Levels of Naphthalene, 1-Methylnaphthalene, and this compound - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Soil and plant (roots and leaves) PAHs analyses [bio-protocol.org]

- 16. www2.gov.bc.ca [www2.gov.bc.ca]

- 17. agilent.com [agilent.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

2-Methylnaphthalene as a polycyclic aromatic hydrocarbon (PAH).

An In-depth Examination of a Prevalent Polycyclic Aromatic Hydrocarbon

This technical guide provides a comprehensive overview of 2-methylnaphthalene, a bicyclic polycyclic aromatic hydrocarbon (PAH), for an audience of researchers, scientists, and drug development professionals. This document details its physicochemical properties, toxicological profile, metabolic pathways, and analytical methodologies, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams.

Introduction

This compound (C₁₁H₁₀) is a structural isomer of 1-methylnaphthalene (B46632) and a member of the PAH family.[1] These compounds consist of two or more fused benzene (B151609) rings and are widely distributed in the environment.[2] this compound is a natural component of crude oil and coal tar and is also formed during the incomplete combustion of organic materials, such as wood and fossil fuels.[2][3] Consequently, it is a common contaminant in urban air, industrial sites, and hazardous waste locations.[3] Industrially, it serves as a chemical intermediate in the synthesis of dyes, resins, insecticides, and notably, as a precursor for Vitamin K analogs like Menadione.[4][5] Given its widespread presence and toxic potential, a thorough understanding of its properties and biological interactions is crucial for risk assessment and in the context of drug development, where PAH-like structures may be encountered.

Physicochemical Properties

This compound is a white crystalline solid at room temperature with a characteristic aromatic odor.[2][6] It has low solubility in water but is soluble in various organic solvents.[7] Its moderate volatility contributes to its presence in both atmospheric and terrestrial environments.[2]

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₁₀ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| CAS Number | 91-57-6 | [1] |

| Appearance | White crystalline solid | [2][6] |

| Melting Point | 34.6 °C (94.3 °F) | [6] |

| Boiling Point | 241.1 °C (466 °F) | [1] |

| Water Solubility | 24.6 mg/L at 25 °C | [7] |

| Vapor Pressure | 0.055 mmHg at 25 °C | |

| Log Octanol-Water Partition Coefficient (Log Kow) | 3.86 | |